REACTION_CXSMILES
|
CN(C)C=O.[C:6]([NH2:12])([NH2:11])=[N:7][C:8](N)=[NH:9].[CH2:13]([N:15]=[C:16]=[S:17])[CH3:14]>O>[NH2:12][C:6]1[N:7]=[C:8]([NH2:9])[N:15]([CH2:13][CH3:14])[C:16](=[S:17])[N:11]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C(=NC(=N)N)(N)N
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=S
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
to produce white precipitates, which
|
Type
|
CUSTOM
|
Details
|
subsequently was dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(N(C(=N1)N)CC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |